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Introduction

Enarodustat (JTZ-951) is an oral hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor
developed for the treatment of anemia associated with chronic kidney disease (CKD).[1][2] Its
primary mechanism of action involves the inhibition of HIF-PH enzymes, leading to the
stabilization of HIF-a and subsequent upregulation of erythropoietin (EPO) and genes involved
in iron metabolism.[3] This mimics the natural physiological response to hypoxia.[3] While the
on-target effects of enarodustat are well-characterized, a thorough understanding of its
potential off-target activities is crucial for a comprehensive safety and risk-benefit assessment.
This technical guide summarizes the available quantitative data from preliminary studies on the
potential off-target effects of enarodustat, provides detailed methodologies for key
experiments, and visualizes relevant biological pathways and experimental workflows.

On-Target and Off-Target Activity Profile

The following tables present a summary of the quantitative data available for enarodustat's
activity against its intended targets (HIF-PH enzymes) and potential off-target molecules.

Table 1: On-Target Potency of Enarodustat
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Target Assay Type Value Reference
HIF-PH1 Enzyme Inhibition (Ki)  0.016 pM
HIF-PH2 Enzyme Inhibition (Ki)  0.061 uM
HIF-PH3 Enzyme Inhibition (Ki)  0.101 pM
Enzyme Inhibition
PHD2 0.22 uM
(IC50)
EPO Release Cell-based (EC50) 5.7 uM

Table 2: Investigated Off-Target Activities of Enarodustat

Potential Off-Target Assay Type Value (IC50) Reference
y-butyrobetaine o
Enzyme Inhibition ~0.10 uM [41[5]

hydroxylase (BBOX)
Cytochrome P450 o

] Enzyme Inhibition > 100 uM
Isoforms (various)
hERG Channel Channel Inhibition > 100 uM

It is important to note that comprehensive, publicly available data from broad off-target
screening panels (e.g., kinase panels, receptor binding assays) for enarodustat have not been
identified in the current literature. The available information suggests a favorable selectivity
profile, with a notable exception being the inhibition of y-butyrobetaine hydroxylase (BBOX).

Signaling Pathways and Experimental Workflows

To visually represent the biological context and experimental procedures, the following
diagrams have been generated using the DOT language.

Mechanism of Action: HIF-1a Stabilization
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Caption: Enarodustat inhibits PHDs, preventing HIF-1a degradation and promoting EPO gene
transcription.

Potential Off-Target Pathway: BBOX Inhibition
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Caption: Enarodustat has been shown to inhibit BBOX, the final enzyme in L-carnitine
biosynthesis.

Experimental Workflow: In Vitro Enzyme Inhibition
Assay
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Caption: A generalized workflow for determining the IC50 of enarodustat against a target
enzyme.

Detailed Methodologies
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While full, detailed experimental protocols are proprietary to the conducting laboratories, the
following sections outline the general methodologies used in the key preclinical studies based
on the available literature.

HIF-PH Enzyme Inhibition Assay

o Objective: To determine the inhibitory potency (Ki) of enarodustat against human HIF-PH
isoforms 1, 2, and 3.

e General Protocol:
o Recombinant human HIF-PH1, -PH2, and -PH3 enzymes were used.

o A synthetic peptide corresponding to the hydroxylation site of HIF-1a was used as a
substrate.

o The assay was performed in the presence of co-factors Fe(ll) and 2-oxoglutarate.
o Enarodustat was serially diluted to various concentrations.

o The rate of 2-oxoglutarate consumption or the formation of the hydroxylated peptide
product was measured, typically using mass spectrometry or a coupled enzyme assay.

o Inhibition constants (Ki) were calculated using appropriate enzyme kinetic models.

Cell-Based EPO Release Assay

o Objective: To determine the functional potency (EC50) of enarodustat in inducing EPO
production in a cellular context.

e General Protocol:

o Human hepatoma cells (e.g., Hep3B), which endogenously express EPO, were cultured
under standard conditions.

o Cells were treated with a range of concentrations of enarodustat.
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o After a defined incubation period (e.g., 24 hours), the cell culture supernatant was
collected.

o The concentration of secreted EPO in the supernatant was quantified using an enzyme-
linked immunosorbent assay (ELISA).

o The EC50 value, representing the concentration of enarodustat that elicits a half-maximal
EPO response, was determined by fitting the dose-response data to a sigmoidal curve.

BBOX Enzyme Inhibition Assay

» Objective: To assess the off-target inhibitory activity of enarodustat against y-butyrobetaine
hydroxylase.

e General Protocol:

[e]

Recombinant human BBOX enzyme was utilized.

o y-butyrobetaine (GBB) was used as the substrate, with 2-oxoglutarate and Fe(ll) as co-
factors.

o Enarodustat was tested at various concentrations.

o The reaction was initiated, and after a set incubation time, the formation of L-carnitine was
measured.

o Product quantification was likely performed using a sensitive analytical method such as
liquid chromatography-mass spectrometry (LC-MS).

o The IC50 value was calculated from the dose-response curve of enarodustat's inhibition
of BBOX activity.[4]

CYP450 and hERG Inhibition Assays

¢ Objective: To evaluate the potential for drug-drug interactions and cardiac liability.

e General Protocol:
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o CYP Inhibition: Commercially available recombinant human CYP450 enzymes (e.g.,
CYP3A4, CYP2C9, etc.) were used with specific probe substrates. The formation of the
metabolite was measured in the presence and absence of various concentrations of
enarodustat to determine the IC50.

o hERG Inhibition: The effect of enarodustat on the human ether-a-go-go-related gene
(hERG) potassium channel was likely assessed using automated patch-clamp
electrophysiology on a stable cell line expressing the hERG channel. The IC50 was
determined by measuring the reduction in hERG tail current at different concentrations of
enarodustat.

Discussion of Off-Target Findings

The available preliminary data on enarodustat's off-target effects suggest a generally selective
profile. The lack of significant inhibition of major CYP450 enzymes and the hERG channel at
concentrations up to 100 uM is a positive indicator for a low potential for clinically relevant
drug-drug interactions and cardiac-related adverse events.

The most notable off-target activity identified to date is the inhibition of BBOX with an IC50 of
approximately 0.10 uM.[4][5] BBOX is the enzyme responsible for the final step in the
biosynthesis of L-carnitine, a molecule essential for the transport of long-chain fatty acids into
the mitochondria for 3-oxidation. Inhibition of BBOX could potentially lead to decreased L-
carnitine levels, which may have implications for cellular energy metabolism, particularly in
tissues with high energy demands such as cardiac and skeletal muscle. The clinical
significance of this finding for enarodustat is yet to be fully elucidated.

The pleiotropic effects of HIF stabilization are a consideration for the entire class of HIF-PH
inhibitors. One such effect is the potential for increased expression of vascular endothelial
growth factor (VEGF), which could theoretically promote angiogenesis and tumor growth.
Preclinical studies with enarodustat have shown that while high doses can increase plasma
VEGHF, this did not translate into increased retinal VEGF mRNA or tumor growth in animal
models.[6]

The most frequently reported adverse events in long-term clinical studies of enarodustat
include viral upper respiratory tract infection, contusion, and diarrhea.[7] These events are
generally not indicative of a specific off-target pharmacology.
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Conclusion

Based on the currently available preliminary studies, enarodustat demonstrates a high degree
of selectivity for its intended targets, the HIF-PH enzymes. The primary off-target activity of
potential clinical interest is the inhibition of BBOX. Further research is warranted to fully
understand the long-term consequences of BBOX inhibition in the context of enarodustat
therapy. The lack of broad, publicly available off-target screening panel data represents a
current knowledge gap. As with any novel therapeutic agent, continued pharmacovigilance and
further research will be essential to fully characterize the off-target profile of enarodustat. The
clinical safety data gathered to date has been favorable, suggesting that at therapeutic doses,
the on-target benefits of enarodustat in treating anemia of CKD outweigh the currently
identified off-target risks.[1][2][7][8][9][10][11]

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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